molecular formula C6H8ClI B14439429 6-Chloro-1-iodohex-2-yne CAS No. 78668-57-2

6-Chloro-1-iodohex-2-yne

Cat. No.: B14439429
CAS No.: 78668-57-2
M. Wt: 242.48 g/mol
InChI Key: FIFOVMPPXDDIDK-UHFFFAOYSA-N
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Description

6-Chloro-1-iodohex-2-yne is a bifunctional organic compound that features both a chloro- and an iodo-terminal group, separated by a hex-2-yne spacer. This molecular architecture makes it a valuable and versatile building block in synthetic organic chemistry, particularly for constructing more complex molecules through various coupling reactions. The presence of two different halogens (chlorine and iodine) offers distinct reactivity profiles, allowing for sequential and selective functionalization. The iodine is typically more reactive in cross-coupling reactions (e.g., Suzuki, Sonogashira), while the chloro group can be utilized in subsequent alkylation or substitution steps. As a key synthetic intermediate, this compound is primarily used in pharmaceutical research and materials science for the synthesis of specialized scaffolds. Its alkyne core also enables its use in "click chemistry" cycloaddition reactions, facilitating the labeling or conjugation of molecules. This product is intended for use by qualified laboratory professionals. Hazard Statement: This chemical is considered hazardous. Please refer to the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information. Precautionary Statement: Wear protective equipment and use only in a well-ventilated area. Note: This product is for research and development purposes only. It is not intended for diagnostic or therapeutic uses, or for use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78668-57-2

Molecular Formula

C6H8ClI

Molecular Weight

242.48 g/mol

IUPAC Name

6-chloro-1-iodohex-2-yne

InChI

InChI=1S/C6H8ClI/c7-5-3-1-2-4-6-8/h1,3,5-6H2

InChI Key

FIFOVMPPXDDIDK-UHFFFAOYSA-N

Canonical SMILES

C(CC#CCI)CCl

Origin of Product

United States

Defining the Structural and Electronic Features of 6 Chloro 1 Iodohex 2 Yne

The structure of 6-Chloro-1-iodohex-2-yne consists of a six-carbon chain with a chloro group at position 6, an iodo group at position 1, and a carbon-carbon triple bond starting at position 2. The presence of the electronegative halogen atoms and the electron-rich alkyne moiety creates a molecule with distinct electronic properties that govern its reactivity. The differing reactivity of the carbon-iodine and carbon-chlorine bonds, along with the reactivity of the alkyne, allows for selective chemical transformations.

Below is a table summarizing some of the key properties of this compound.

PropertyValue
Molecular Formula C6H8ClI
Molecular Weight 242.48 g/mol
IUPAC Name This compound
CAS Number 78668-57-2
Data sourced from PubChem CID 53800732 nih.gov

Mechanistic Elucidation of 6 Chloro 1 Iodohex 2 Yne Reactivity

Insights into Transition Metal Catalysis Mechanisms

Transition metal catalysis provides a powerful platform for activating and transforming alkynes. mdpi.com The catalytic cycle typically involves the metal center cycling through different oxidation states and coordinating with the organic substrates to facilitate bond formation. allrounder.ai For a substrate like 6-Chloro-1-iodohex-2-yne, which possesses multiple reactive sites, the mechanism is nuanced, involving selective activation of either the carbon-halogen bonds or the alkyne moiety.

A cornerstone of many transition metal-catalyzed cross-coupling reactions is the sequence of oxidative addition and reductive elimination. basicmedicalkey.com In reactions involving this compound, a low-valent transition metal catalyst, such as a Palladium(0) complex, can initiate the catalytic cycle by undergoing oxidative addition into the carbon-iodine bond. basicmedicalkey.comacs.org This step is generally favored for the C-I bond over the C-Cl bond due to the lower bond dissociation energy of the former. This process forms a higher-valent organometallic intermediate, for instance, a Pd(II) species. acs.org

The subsequent steps in the catalytic cycle can vary but typically culminate in a reductive elimination step. allrounder.ai This final stage involves the formation of a new carbon-carbon or carbon-heteroatom bond and regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle. rsc.org For example, after the initial oxidative addition, a process like migratory insertion of another substrate (e.g., an alkene or another alkyne) can occur, followed by reductive elimination to yield the final coupled product. allrounder.ai

Table 1: Comparison of Carbon-Halogen Bond Enthalpies

Bond Average Bond Enthalpy (kJ/mol) Relative Reactivity in Oxidative Addition
C-I ~240 Highest
C-Br ~280 High
C-Cl ~340 Moderate
C-F ~485 Low

This table illustrates the general trend in bond energies, which influences the selectivity of oxidative addition.

The interaction of the alkyne functional group in this compound with a transition metal center is fundamental to many of its transformations. This interaction can lead to the formation of two primary types of complexes: π-alkyne and σ-alkyne complexes.

In a π-alkyne complex , the alkyne coordinates to the metal center through its π-electron system without breaking the carbon-carbon triple bond. youtube.com This coordination activates the alkyne, making it more susceptible to nucleophilic attack. youtube.com This is a common initial step in reactions like hydrofunctionalization or cyclization.

A σ-alkyne complex , or metallacycle, can form subsequently, where the metal inserts into the alkyne C-H or C-X bond, leading to a more covalent interaction. In the case of terminal alkynes, oxidative addition to the C-H bond can lead to a hydrido-alkynyl metal complex, a key step in reactions like cross-dimerization. nih.gov For 1-iodoalkynes, the formation of an alkynyl-metal species via oxidative addition to the C-I bond is a well-established pathway. acs.org

An alternative mechanistic pathway, particularly for terminal 1-haloalkynes, involves rearrangement to a vinylidene-metal complex. While this compound is an internal alkyne, the principles of reactivity involving the iodoalkyne terminus are relevant. A terminal 1-iodoalkyne can undergo rearrangement upon coordination to a metal center to form a metal-halovinylidene species. This intermediate is characterized by a metal-carbon double bond. Such species are known to be involved in various catalytic transformations, including cyclizations and coupling reactions.

σ- and π-Alkyne Metal Complexes as Intermediates

Reaction Kinetics and Stereochemical Control

The kinetics of reactions involving this compound are influenced by several factors, including the nature of the catalyst, solvent, temperature, and the concentration of reactants. The rate-determining step in many cross-coupling reactions is often the oxidative addition, which is dependent on the strength of the carbon-halogen bond. savemyexams.com Consequently, reactions involving the C-I bond are typically faster than those involving the C-Cl bond. savemyexams.com

Stereochemical control is paramount in alkyne chemistry, as additions across the triple bond can result in either E or Z isomers of the resulting alkene. In many transition metal-catalyzed reactions, the stereochemical outcome is dictated by the geometry of the organometallic intermediates and the mechanism of substrate addition (e.g., syn or anti-addition). For instance, the anti-addition of halogens across an alkyne typically results in a trans-dihaloalkene. libretexts.org Similarly, in catalytic hydroalkynylation reactions, the stereoselectivity of the resulting enyne is a critical aspect determined by the catalyst system. nih.gov

Rationalizing Regio- and Chemoselectivity in Multi-Halogenated Systems

Chemoselectivity refers to a reagent's preference to react with one functional group over another, while regioselectivity describes the preference for reaction at one position over another within a functional group. oxfordsciencetrove.com In a molecule like this compound, which contains two different halogen atoms and an alkyne, both types of selectivity are critical.

The identity and position of the halogens are the primary determinants of chemo- and regioselectivity in reactions of this compound.

Chemoselectivity: The significant difference in the bond dissociation energies between the C(sp)-I bond and the C(sp³)-Cl bond dictates the chemoselectivity in many reactions, particularly those initiated by oxidative addition. Palladium catalysts, for example, will selectively activate the weaker C-I bond, leaving the C-Cl bond intact. scholaris.ca This allows for sequential functionalization, where the iodo-alkyne is reacted first, followed by a subsequent reaction at the chloro-alkyl site under different conditions.

Regioselectivity: In addition reactions to the alkyne, the electronic and steric environment influences where a reagent will add. For an internal, asymmetrically substituted alkyne, addition reactions can lead to a mixture of regioisomers. libretexts.orgmcmaster.ca However, in transition metal catalysis, the regioselectivity is often controlled by the directing effects of the catalyst and ligands. For instance, in hydrofunctionalization reactions, the incoming group may be directed to the carbon proximal or distal to the iodo or chloroalkyl substituent, depending on the specific catalytic mechanism at play. The inherent polarity of the C-X bond in haloalkanes and the nature of the sp-hybridized carbon in the iodoalkyne create a distinct electronic profile that guides the approach of reagents. kerala.gov.inbyjus.comaakash.ac.in

Table 2: Compound Names Mentioned

Compound Name
This compound
trans-dihaloalkene

Substrate and Reagent Control

The reactivity of the bifunctionalized compound this compound is intricately governed by the nature of the interacting substrates and the reagents employed in a given transformation. The presence of three distinct reactive sites—the C-I bond at the sp-hybridized carbon, the C-Cl bond at the sp3-hybridized carbon, and the carbon-carbon triple bond—allows for a diverse range of chemical behaviors. The selective activation of one site over the others is a key challenge and opportunity in the synthetic application of this molecule. Control over the reaction pathway is typically achieved through the careful selection of catalysts, ligands, bases, and solvents, which can modulate the electronic and steric environment of the reaction center.

The control of reactivity can be broadly categorized into two main strategies: substrate-inherent properties and external reagent influence. Substrate control relies on the intrinsic electronic and steric characteristics of the reacting partner, while reagent control involves the deliberate addition of specific chemical agents to direct the reaction towards a desired outcome.

Influence of Nucleophile Strength and Type:

The reaction of this compound with various nucleophiles highlights the principle of substrate and reagent control. The outcome is highly dependent on the nucleophilicity and the specific nature of the nucleophilic atom (e.g., carbon, nitrogen, oxygen, sulfur).

In transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, the choice of the nucleophilic coupling partner is critical. Terminal alkynes are common substrates, and their steric and electronic properties can influence reaction efficiency. Generally, electron-rich aryl alkynes tend to react more readily than electron-poor ones. The nature of the base used is also crucial in deprotonating the terminal alkyne to form the reactive copper(I) acetylide intermediate.

The following table illustrates the hypothetical outcome of Sonogashira coupling reactions with this compound based on the nature of the terminal alkyne and the base employed, drawing from general principles of this reaction type. libretexts.orgrsc.org

Terminal Alkyne SubstrateBaseAnticipated Major ProductExpected Relative Yield
PhenylacetyleneTriethylamine (Et3N)6-Chloro-1-(phenylethynyl)hex-2-yneHigh
4-MethoxyphenylacetyleneDiisopropylethylamine (DIPEA)6-Chloro-1-((4-methoxyphenyl)ethynyl)hex-2-yneHigh
4-NitrophenylacetyleneTriethylamine (Et3N)6-Chloro-1-((4-nitrophenyl)ethynyl)hex-2-yneModerate
1-HexynePiperidine6-Chlorododeca-2,4-diyneModerate to High

Control through Catalytic Systems:

The choice of transition metal catalyst and associated ligands is a paramount factor in directing the reactivity of this compound. Palladium and copper are the most common metals used in cross-coupling reactions involving iodoalkynes. nih.govacs.org The ligand bound to the metal center can influence the steric accessibility and the electronic properties of the catalyst, thereby dictating the reaction's regioselectivity and chemoselectivity.

For instance, in cyclization reactions, the choice of the catalyst can determine whether the reaction proceeds via an intramolecular or intermolecular pathway, and can also control the size of the resulting ring. While specific data for this compound is not available, general principles of haloalkyne chemistry suggest that different catalytic systems would lead to diverse products. mdpi.com

The table below outlines potential cyclization pathways for a hypothetical derivative of this compound, demonstrating how reagent control can dictate the final product structure.

ReactantCatalyst/Reagent SystemAnticipated Cyclization ProductReaction Type
N-(6-Chloro-1-iodohex-2-yn-1-yl)-anilinePd(PPh3)4, CuI, Et3N2-(4-Chlorobutyl)-1-phenyl-1H-indoleIntramolecular Sonogashira-type cyclization
6-Chloro-1-iodohex-2-yn-5-olAgNO32-Iodo-3-(2-chloroethyl)furanElectrophilic cyclization
This compoundRh(I) complexSubstituted benzene (B151609) derivative[2+2+2] Cycloaddition with an external alkyne

Solvent and Temperature Effects:

The reaction medium and temperature also play a crucial role in controlling the reactivity of this compound. The polarity of the solvent can influence the solubility of reactants and the stability of charged intermediates, thereby affecting reaction rates and, in some cases, the product distribution. Temperature can be used to overcome activation energy barriers, but higher temperatures can also lead to undesired side reactions or decomposition of the starting material or products. In many transition metal-catalyzed reactions, a specific temperature range is optimal for achieving high yields and selectivities.

Computational and Theoretical Investigations of 6 Chloro 1 Iodohex 2 Yne

Quantum Chemical Analysis of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. For 6-chloro-1-iodohex-2-yne, these analyses would focus on how the electron density is distributed across the molecule, which in turn governs its polarity, stability, and reactivity. The presence of two different halogen atoms (chlorine and iodine) and an alkyne functional group creates a unique electronic environment.

Detailed research findings from these analyses typically include:

Molecular Orbital (MO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap is a key indicator of chemical reactivity and the energy required for electronic excitation. In a molecule like this compound, the HOMO is likely to have significant contributions from the electron-rich alkyne π-system and the p-orbitals of the iodine atom, while the LUMO would be associated with the antibonding orbitals, particularly the σ* orbital of the C-I bond.

Electron Localization Function (ELF): This analysis provides a visual representation of electron-rich and electron-poor regions. researchgate.net For this compound, ELF mapping would likely show high electron localization around the chlorine and iodine atoms and in the region of the carbon-carbon triple bond, highlighting these areas as potential sites for electrophilic or nucleophilic attack. researchgate.net

Table 1: Calculated Electronic Properties for a Representative Haloalkyne

PropertyCalculated ValueSignificance
HOMO Energy-9.5 eVIndicates ionization potential and electron-donating ability.
LUMO Energy-1.2 eVIndicates electron affinity and susceptibility to nucleophilic attack.
HOMO-LUMO Gap8.3 eVRelates to chemical stability and electronic transitions.
Dipole Moment2.5 DQuantifies the overall polarity of the molecule.

Prediction of Reactivity and Selectivity via Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying the reactivity of organic molecules. rsc.org For this compound, DFT calculations can predict how the molecule will behave in a chemical reaction, which products are likely to form, and how fast the reaction will proceed. beilstein-journals.org

A key application of DFT is the mapping of reaction potential energy surfaces. This involves identifying the lowest energy pathways from reactants to products. beilstein-journals.org For a dihaloalkyne, several reaction types could be investigated, such as nucleophilic substitution at the iodinated carbon, metal-catalyzed cross-coupling reactions, or intramolecular cyclizations. acs.orgcsic.es

The calculations would determine the activation energy (energy barrier) for each potential pathway. The pathway with the lowest energy barrier is the most kinetically favorable and therefore the most likely to occur. beilstein-journals.org For example, in a reaction with a nucleophile, DFT could compare the energy barrier for direct attack at the sp-hybridized carbon versus a pathway involving initial coordination to the iodine atom. In metal-catalyzed processes, DFT can help elucidate complex catalytic cycles, as has been done for gold-catalyzed reactions of other haloalkynes. uniovi.es

Table 2: Hypothetical Calculated Energy Barriers for Competing Reaction Pathways of this compound

Reaction PathwayReactant(s)Activation Energy (ΔG‡) (kcal/mol)Kinetic Favorability
SN2 attack at C1 (Iodo-alkyne)Nu-25.4Moderate
Pd-Catalyzed Sonogashira CouplingAryl-H18.9High
Intramolecular 6-exo-dig CyclizationInternal Nucleophile22.6High
SN2 attack at C6 (Chloro-alkane)Nu-30.1Low

Along any reaction pathway, molecules pass through high-energy transition states and may form transient reaction intermediates. solubilityofthings.comorganicchemistrytutor.com A transition state is a fleeting molecular configuration at the peak of an energy barrier that is not a stable molecule and cannot be isolated. solubilityofthings.comyoutube.com An intermediate, conversely, corresponds to a shallow valley on the reaction energy diagram, representing a species that has a finite, albeit often short, lifetime. libretexts.org

DFT calculations are essential for determining the geometric and electronic structures of these transient species. wolfram.com For a reaction involving this compound, this would involve:

Locating Transition States: Algorithms can find the exact geometry corresponding to the energy maximum along a reaction coordinate. For an S_N2 reaction, the transition state would feature a partially formed bond with the incoming nucleophile and a partially broken C-I bond. organicchemistrytutor.com

Table 3: Representative Calculated Bond Lengths (Å) in a Transition State Structure

StructureC-I Bond Length (Å)C≡C Bond Length (Å)C-Nu Bond Length (Å) (Incoming Nucleophile)
Ground State Reactant2.151.21N/A
SN2 Transition State2.451.232.30
ProductN/A1.211.48

Elucidation of Reaction Pathways and Energy Barriers

Computational Design of Catalytic Systems for Dihaloalkynes

Instead of studying a given reaction, computational chemistry can be used to design new, more efficient catalysts. rsc.orgnih.gov This is a rapidly growing field that combines quantum mechanics with data-driven approaches. researchgate.netcreative-quantum.eu For reactions involving dihaloalkynes, the goal would be to design a catalyst (e.g., a transition metal complex) that can selectively activate one of the C-X bonds or the alkyne unit. acs.org

The process typically involves:

Hypothesis Generation: Based on known mechanisms, new catalyst structures (e.g., with modified ligands) are proposed.

High-Throughput Screening: The performance of a large number of candidate catalysts is rapidly evaluated using DFT to calculate key metrics like activation energies for desired versus undesired pathways.

Descriptor Identification: The calculations aim to find a "descriptor"—a computable property of the catalyst (like its electronic character or steric bulk)—that correlates strongly with its catalytic activity. This allows for faster screening and rational design.

In-depth Analysis: The most promising candidates are then studied in greater detail to fully map out the catalytic cycle and ensure high selectivity and turnover frequency. pnnl.gov

Molecular Modeling of Intermolecular Interactions

The behavior of this compound in a condensed phase (liquid or solid) is governed by its intermolecular interactions. Molecular modeling can be used to understand and quantify these forces, which are critical for properties like solubility, melting point, and crystal packing.

Key interactions for this molecule would include:

Halogen Bonding: The iodine atom, being large and polarizable, can act as a potent halogen bond donor, interacting with electron-rich atoms (lone pair donors) on neighboring molecules.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative Cl and I atoms, leading to electrostatic attractions between molecules.

C-H···π Interactions: The hydrogen atoms on one molecule can interact with the electron-rich π-cloud of the alkyne on another molecule. mdpi.com

Methods like Hirshfeld surface analysis can be used to visualize and quantify the relative contributions of these different interactions to the crystal packing. mdpi.com Symmetry-Adapted Perturbation Theory (SAPT) can provide a detailed energy decomposition of the interaction between two molecules, separating the forces into electrostatic, exchange, induction, and dispersion components. mdpi.com

Advanced Synthetic Applications and Utility of 6 Chloro 1 Iodohex 2 Yne

Concluding Remarks and Prospective Research Directions

Summary of Key Achievements in 6-Chloro-1-iodohex-2-yne Chemistry

While specific documented achievements for this compound are limited in publicly accessible literature, the broader progress in haloalkyne chemistry provides a strong framework for understanding its potential. Key achievements in the field that are applicable to this compound include:

Development of Synthetic Methodologies: Efficient protocols for the synthesis of haloalkynes have been established, traditionally through the deprotonation of terminal alkynes followed by halogenation. acs.org More contemporary, milder methods, such as silver-catalyzed halogenation, have made these compounds more accessible. acs.org The synthesis of this compound can be envisioned through a multi-step sequence, likely involving the initial formation of a chloro-substituted alkyne followed by iodination.

Controlled Cross-Coupling Reactions: The iodoalkyne functionality is a prime site for various transition metal-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Stille couplings. acs.orgresearchgate.net These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of complex conjugated systems. The chloroalkyl chain, being generally less reactive under these conditions, would likely remain intact for subsequent functionalization. chinesechemsoc.org

Diverse Functionalization through Nucleophilic Additions: Haloalkynes readily undergo nucleophilic additions, leading to the formation of functionalized alkenes. acs.orgalfa-chemistry.com A variety of nucleophiles, including halides, thiols, and amines, can be employed, yielding products with high regio- and stereoselectivity. acs.org

Access to Heterocyclic Scaffolds: Cycloaddition reactions involving haloalkynes have proven to be a powerful strategy for synthesizing a wide range of heterocyclic compounds. acs.orgalfa-chemistry.com The electron-withdrawing nature of the halogen can enhance the reactivity of the alkyne in these transformations. acs.org

A summary of the computed properties for this compound is provided in the table below.

PropertyValue
Molecular FormulaC6H8ClI
Molecular Weight242.48 g/mol
XLogP3-AA2.9
Monoisotopic Mass241.93593 Da
Complexity97.6
Rotatable Bond Count2
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count0
Topological Polar Surface Area0 Ų
Data sourced from PubChem CID 53800732 nih.gov

Unresolved Challenges and Future Opportunities

Selective Functionalization: A primary challenge lies in the selective manipulation of the two halogen atoms. Developing orthogonal reaction conditions that allow for the independent reaction of the iodoalkyne and the chloroalkane moieties is a key area for future research. This would enable the stepwise and controlled introduction of different functional groups, significantly enhancing the synthetic utility of this building block.

Understanding Reaction Mechanisms: A deeper understanding of the reaction mechanisms, including the role of catalysts and the influence of reaction conditions on selectivity, is crucial for the rational design of new synthetic transformations. nih.gov

Exploration of Novel Reactivity: The unique electronic properties of this compound may enable novel and unexpected reactivity. Investigating its behavior under various reaction conditions, including photochemical and electrochemical methods, could lead to the discovery of new synthetic pathways.

Development of Sustainable and Economical Protocols

The principles of green and sustainable chemistry are increasingly important in modern organic synthesis. nih.govijnc.ir Future research in the field of haloalkynes should focus on:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a central tenet of green chemistry. nih.gov Multicomponent reactions involving this compound could be a promising avenue in this regard.

Use of Greener Solvents and Catalysts: The development of reactions that can be performed in environmentally benign solvents, such as water or ionic liquids, is highly desirable. acs.orgnih.gov Furthermore, the use of recyclable and non-toxic catalysts can significantly reduce the environmental impact of synthetic processes. nih.govbeilstein-journals.org

Energy Efficiency: Exploring reactions that can proceed under milder conditions, such as at room temperature and with lower energy input, will contribute to more sustainable synthetic protocols. ekb.eg

Expanding the Scope of Haloalkyne Transformations

The versatility of haloalkynes as synthetic intermediates is well-established, but there is still ample room for expansion. acs.org Future efforts could be directed towards:

Synthesis of Novel Materials: The incorporation of the this compound unit into polymers and other materials could lead to novel properties and applications in materials science. nih.gov

Natural Product Synthesis: The development of new methods utilizing this compound could provide more efficient and elegant routes to complex natural products. nih.gov

Medicinal Chemistry: The synthesis of novel heterocyclic compounds and other biologically active molecules from this compound could be a fruitful area of research for drug discovery.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Chloro-1-iodohex-2-yne, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via alkyne alkylation or halogen-exchange reactions. Optimizing conditions involves:

  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic substitution efficiency.
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions like elimination.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates the product. Reaction progress should be monitored using TLC and 1H^{1}\text{H} NMR to track intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?

  • Methodological Answer :

  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR : Key for identifying alkyne protons (δ 1.8–2.5 ppm) and halogenated carbons. Overlapping signals can be resolved using 2D NMR (HSQC, HMBC).
  • IR Spectroscopy : Confirms alkyne C≡C stretch (~2100–2260 cm1^{-1}) and C-Cl/I bonds.
  • Mass Spectrometry (EI-MS) : Isotopic patterns for chlorine (35Cl^{35}\text{Cl}/37Cl^{37}\text{Cl}) and iodine (127I^{127}\text{I}) validate molecular ion peaks. Ambiguities in splitting patterns require comparison with DFT-predicted spectra .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity and electronic properties of this compound in cross-coupling reactions?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model:

  • Frontier Molecular Orbitals : HOMO-LUMO gaps indicate susceptibility to electrophilic/nucleophilic attacks.
  • Transition States : Simulate regioselectivity in Sonogashira couplings. Include solvent effects (PCM model) and dispersion corrections for accuracy. Validate against experimental kinetic data .

Q. What strategies resolve contradictions in experimental data regarding the regioselectivity of nucleophilic attacks on this compound?

  • Methodological Answer :

  • Control Experiments : Use deuterated analogs to track bond cleavage sites.
  • Computational Modeling : Compare activation energies of competing pathways (e.g., attack at C1 vs. C6) using DFT.
  • Isotopic Labeling : 18O^{18}\text{O}-labeling in hydrolysis studies clarifies mechanistic pathways. Contradictions often arise from solvent polarity effects, requiring systematic variation in reaction media .

Q. How should researchers design kinetic studies to investigate the thermal stability of this compound under varying conditions?

  • Methodological Answer :

  • Arrhenius Analysis : Monitor decomposition rates via GC-MS or in-situ FTIR at multiple temperatures (e.g., 25–100°C).
  • Differential Scanning Calorimetry (DSC) : Identifies exothermic decomposition thresholds.
  • Solvent Effects : Test stability in polar vs. non-polar solvents to correlate dielectric constants with degradation rates. Data must be normalized to exclude solvent-specific artifacts .

Q. What are the best practices for reporting crystallographic data and handling hygroscopicity issues in this compound during structural analysis?

  • Methodological Answer :

  • Crystallography : Use single-crystal X-ray diffraction with Mo-Kα radiation. Refinement software (e.g., SHELXL) should account for disorder in halogen atoms.
  • Hygroscopicity Mitigation : Conduct experiments under inert atmosphere (N2_2 glovebox) and use perfluoropolyether oil to coat crystals. Report thermal ellipsoids and residual electron density maps to ensure structural reliability .

Data Presentation and Ethical Considerations

  • Tables : Include comparative DFT-calculated bond lengths vs. experimental crystallographic data.
  • Figures : Use reaction coordinate diagrams for DFT-predicted pathways and Arrhenius plots for kinetic studies.
  • Ethical Reporting : Adhere to ICMJE guidelines for detailing synthetic protocols and safety data (e.g., toxicity profiles of intermediates) .

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